N-Methyl-2-(trifluoromethoxy)aniline hydrochloride
Description
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₈ClF₃NO (inferred from related compounds in and ). This compound features a trifluoromethoxy (-OCF₃) group at the 2-position of the aniline ring and an N-methyl substituent, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs.
The hydrochloride salt form improves solubility in polar solvents, making it a valuable intermediate in medicinal chemistry and polymer science. For example, structurally related aniline derivatives are used in polymer device research to study absorption properties .
Properties
IUPAC Name |
N-methyl-2-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCYZTBLDMTNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681965 | |
| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-13-5 | |
| Record name | Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride typically involves the reaction of N-methylaniline with trifluoromethoxy-containing reagents under controlled conditions. One common method is the reaction of N-methylaniline with trifluoromethoxybenzene in the presence of a catalyst such as palladium or copper . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride has been studied for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to serve as a building block for compounds targeting specific biological pathways.
Case Study: Antibacterial Agents
Recent studies have explored the use of N-methyl derivatives containing trifluoromethoxy groups in developing antibacterial agents. These compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as selective antimicrobial agents .
Organic Synthesis
The compound plays a crucial role in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Table 1: Synthetic Applications of this compound
Material Science
In material science, this compound is being investigated for its role in creating fluorinated metal-organic frameworks (MOFs). These MOFs exhibit hydrophobic properties and are effective catalysts in various reactions, including gas adsorption and water purification .
Recent Research Findings
Recent advancements have demonstrated innovative methods for incorporating trifluoromethoxy groups into organic molecules. For instance, metallaphotoredox catalysis has been employed to synthesize N-trifluoroalkyl anilines, which are essential for developing complex pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying molecular pathways and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, highlighting differences in substituents, molecular weight, and applications:
Key Observations from Comparative Analysis
Substituent Position and Reactivity :
- The 2-position of the aniline ring in this compound distinguishes it from analogs like MM3 (4-position -OCF₃) . Positional isomerism affects electronic properties and steric hindrance, influencing reactivity in synthesis or binding interactions.
- Halogenated derivatives (e.g., 4-bromo-2-iodo-6-(trifluoromethoxy)aniline) are tailored for cross-coupling reactions, unlike the baseline compound .
Boronate ester-containing analogs (e.g., PN-1205) are specialized for use in Suzuki-Miyaura reactions, expanding utility in drug discovery .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., baseline compound and PN-1205) enhance aqueous solubility compared to free bases like MM3, which may favor applications in polymer or pharmaceutical formulations .
Biological Activity
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a compound that has garnered attention due to its unique trifluoromethoxy group, which enhances its biological activity and lipophilicity. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H9ClF3NO2
- Molecular Weight : Approximately 227.61 g/mol
- Structure : The compound features a trifluoromethoxy group attached to an aniline structure, which is known to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Trifluoromethoxy Group : This can be achieved through various methods, including radical O-trifluoromethylation.
- N-Methylation : The aniline nitrogen is methylated to enhance solubility and biological activity.
- Hydrochloride Salt Formation : To improve stability and handling, the compound is often converted into its hydrochloride salt form.
The trifluoromethoxy group plays a crucial role in enhancing the biological activity of the compound. This group can increase lipophilicity, allowing for better membrane penetration and interaction with biological targets. Studies have shown that compounds containing this functional group exhibit improved activity against various biological targets compared to their non-fluorinated counterparts .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the aniline structure significantly impact biological activity:
- Substituents at the Para Position : Compounds with electron-donating groups at the para position generally show higher potency against specific targets like serotonin transporters .
- Trifluoromethoxy vs. Methoxy Groups : The presence of a trifluoromethoxy group has been associated with enhanced inhibitory activity compared to methoxy groups in similar compounds .
Case Studies
-
Inhibition of Enzymatic Activity : A study evaluated the compound's ability to inhibit cholesteryl ester transfer protein (CETP), a target in cardiovascular disease research. The compound showed promising CETP inhibitory activity with an IC50 value indicating effective inhibition .
Compound IC50 (μM) Remarks N-Methyl-2-(trifluoromethoxy)aniline 1.02 ± 0.01 Significant improvement over previous analogs Control Compound 8.98 ± 0.05 Less effective - Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related trifluoromethoxy compounds against Gram-negative bacteria showed that these compounds could serve as potential leads for developing new antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have assessed its metabolic stability using liver microsomes, revealing variable clearance rates that are indicative of its potential bioavailability in vivo .
Q & A
Q. What are the recommended synthetic routes and purification methods for N-Methyl-2-(trifluoromethoxy)aniline hydrochloride?
- Methodological Answer : A common approach involves the nitration of a trifluoromethoxy-substituted aromatic precursor, followed by catalytic hydrogenation to reduce the nitro group to an amine. Methylation of the amine group is then performed using methyl iodide or dimethyl sulfate under basic conditions. Purification typically involves recrystallization or preparative HPLC to achieve >95% purity. For trifluoromethoxy-substituted anilines, inert atmospheres (e.g., N₂) are critical during hydrogenation to prevent dehalogenation . Key Data :
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and NMR. The trifluoromethoxy group enhances stability in acidic conditions but may hydrolyze under strong alkaline conditions. Store the hydrochloride salt at 4°C in desiccated, amber vials to minimize photolytic degradation .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- LC-HRMS : Confirm molecular weight (exact mass: 227.046151) and detect impurities .
- ¹H/¹³C NMR : Assign peaks for the methylamino group (δ ~2.8 ppm for CH₃NH) and trifluoromethoxy substituent (δ ~120–125 ppm in ¹³C) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, if applicable .
Advanced Research Questions
Q. What reaction mechanisms govern the electrophilic substitution behavior of this compound?
- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, directing electrophiles to the para position. Kinetic studies using nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) reveal slower reaction rates compared to unsubstituted anilines due to reduced ring electron density. Computational modeling (DFT) can predict regioselectivity and validate experimental outcomes .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from variations in hydrogenation efficiency or methylation side reactions. Systematic optimization includes:
Q. What strategies are effective for quantifying trace impurities in this compound?
- Methodological Answer : Develop a UPLC-MS/MS method with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Validate sensitivity (LOQ < 0.1%) and specificity against known impurities like dehalogenated byproducts or N-oxide derivatives. Use deuterated internal standards (e.g., D₃-methyl analogs) for accurate quantification .
Q. How does the methylamino group influence the compound’s solubility and bioavailability in biological assays?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (~50 mg/mL in PBS), while the trifluoromethoxy group enhances membrane permeability (logP ~2.1). Assess bioavailability via in vitro Caco-2 cell models and compare with structural analogs (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) to isolate the methylamino group’s contribution .
Q. What are the degradation pathways of this compound under oxidative stress conditions?
- Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze degradation products via LC-QTOF. Primary pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
